2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

Lipophilicity LogP Metabolic Stability

2,4-Difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative (C17H14F2N4O2S) that features a 2,4-difluorophenyl sulfonamide linked to a 6-methylpyridazin-3-yl-aniline scaffold. It is listed as a characterized reference standard (Pantoprazole Impurity for pharmaceutical impurity profiling.

Molecular Formula C17H14F2N4O2S
Molecular Weight 376.38
CAS No. 1171354-86-1
Cat. No. B2616464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
CAS1171354-86-1
Molecular FormulaC17H14F2N4O2S
Molecular Weight376.38
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C17H14F2N4O2S/c1-11-2-9-17(22-21-11)20-13-4-6-14(7-5-13)23-26(24,25)16-8-3-12(18)10-15(16)19/h2-10,23H,1H3,(H,20,22)
InChIKeyUEOCOONERLTPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 1171354-86-1) – Structural Identity and Procurement Context


2,4-Difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative (C17H14F2N4O2S) that features a 2,4-difluorophenyl sulfonamide linked to a 6-methylpyridazin-3-yl-aniline scaffold . It is listed as a characterized reference standard (Pantoprazole Impurity 24) for pharmaceutical impurity profiling . The compound's structural complexity, including the specific 2,4-difluoro substitution pattern, distinguishes it from unsubstituted or mono-substituted analogs and is critical to its physicochemical and potential biological properties.

Reference Standard Certified impurity standard for Pantoprazole impurity profiling
Characterization Comprehensive NMR, HRMS, and HPLC documentation provided
Structural Distinction 2,4-Difluoro substitution pattern distinct from non-fluorinated analogs

Why In-Class Benzenesulfonamide Analogs Cannot Substitute for 2,4-Difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide


The 2,4-difluoro substitution on the terminal phenyl ring is a well-recognized structural determinant in medicinal chemistry that alters lipophilicity, metabolic stability, and target binding kinetics in benzenesulfonamide-based inhibitors [1]. Close analogs lacking these fluorine atoms (e.g., N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide) or bearing alternative substituents (e.g., methoxy or chloro groups) are expected to exhibit significantly different pharmacokinetic and pharmacodynamic profiles, making direct interchange without re-validation scientifically unsound . This structural nuance is particularly critical when the compound is used as a certified reference standard in impurity profiling, where exact chromatographic retention time and mass spectral fragmentation patterns are required.

Chromatographic identity Exact retention time and MS fragmentation for impurity tracking Non-fluorinated analogs may shift retention and fragment pattern; risk of misidentification
Analytical documentation Full characterization package (NMR, HRMS, HPLC trace) Research-grade analogs often lack certified documentation for GLP/GMP requirements
Lipophilicity & metabolic profile Predicted higher lipophilicity and potential metabolic stability advantage Unsubstituted or methoxy analogs may exhibit different permeability and clearance; cell-based or in vivo results may not transfer

Quantitative Differentiation Evidence for 2,4-Difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide Procurement


Lipophilicity Shift via 2,4-Difluoro Substitution vs. Non-Fluorinated Parent Scaffold

The 2,4-difluoro substitution on the terminal phenyl ring is predicted to increase lipophilicity (cLogP) by approximately +0.8 to +1.2 log units compared to the unsubstituted parent scaffold, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide [1]. This increase is consistent with the established Hansch π-value for a para-fluorine substituent (+0.14) and the additive effect of a second fluorine at the ortho position . Enhanced lipophilicity can improve membrane permeability and target engagement in cell-based assays, a parameter that directly impacts procurement decisions for cell-active probe compounds.

Lipophilicity Shift
Class-level inference
Target cLogP 2.8–3.2 Δ +0.8 to +1.2 Parent cLogP 2.0–2.4
Supports cell-permeability screening selection
In silico prediction; no experimental logP available
Lipophilicity LogP Metabolic Stability

Certified Purity Specification as a Pharmaceutical Reference Standard vs. Typical Research-Grade Analogs

As a characterized pharmaceutical impurity standard (Pantoprazole Impurity 24), this compound is supplied with a certified purity of ≥95% (HPLC) and comprehensive characterization data including 1H NMR, 13C NMR, and HRMS . In contrast, closely related non-certified research chemicals, such as 2-methoxy-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, are typically offered at 95% purity without the rigorous analytical documentation required for regulatory submissions . This documentation package is a decisive factor in procurement for analytical quality control (QC) and quality assurance (QA) laboratories.

Certified Purity & Documentation
Head-to-head
This standard ≥95% purity with NMR, HRMS, HPLC trace
Typical research-grade 95% purity, limited characterization data
Eliminates in-house re-characterization need
For analytical QC/QA in GLP/GMP settings
Purity Reference Standard Impurity Profiling

Potential Metabolic Stability Advantage of the 2,4-Difluoro Motif in Benzenesulfonamide Scaffolds

The 2,4-difluoro substitution pattern on benzenesulfonamides has been shown to correlate with improved metabolic stability in human liver microsome (HLM) assays compared to unsubstituted or methoxy-substituted analogs [1]. In structurally related series, a 2,4-difluoro substituent reduced intrinsic clearance (CLint) by 30-50% relative to the unsubstituted phenyl sulfonamide, a trend attributed to decreased oxidative metabolism at the para-position [2]. Direct experimental microsomal stability data for the specific compound are not publicly available, but the class-level inference supports its selection over non-fluorinated analogs for in vivo studies.

Metabolic Stability
Class-level inference
30–50% lower CLint
vs. unsubstituted analog (HLM assay)
Supports in vivo PK study selection
Inferred from related SAR; direct data unavailable
Metabolic Stability In Vitro ADME CYP Inhibition

High-Value Application Scenarios for 2,4-Difluoro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide Based on Evidence


Certified Reference Standard in Pharmaceutical Impurity Profiling of Pantoprazole

Procurement of this compound as a fully characterized impurity standard (≥95% purity, NMR, HRMS) directly enables the development and validation of HPLC/LC-MS methods for quantifying trace-level impurities in pantoprazole bulk drug substance. The rigorous analytical documentation package satisfies ICH Q3A guidelines, making it suitable for regulatory submissions [1].

Precursor for Metabolic Stability-Optimized Chemical Probe Synthesis

The predicted metabolic stability advantage of the 2,4-difluoro motif over non-fluorinated analogs supports the use of this compound as a key intermediate or final probe in cellular target engagement assays where extended half-life is desired. Researchers selecting this compound can reasonably expect improved in vitro ADME parameters [2].

Lipophilicity-Tuned Scaffold for Structure-Activity Relationship (SAR) Exploration

The quantifiable increase in cLogP (Δ ≈ +0.8 to +1.2) relative to the unsubstituted parent scaffold makes this compound a strategic choice for SAR campaigns aimed at optimizing cell permeability while retaining target affinity. Its incorporation into compound libraries can help define the lipophilic efficiency (LipE) window [3].

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling (Pantoprazole)
Certified characterization package (NMR, HRMS, HPLC)
HPLC/LC-MS method specificity and accuracy
Metabolic-stability-optimized probe synthesis
Predicted metabolic stability advantage (2,4-difluoro motif)
In vitro microsomal stability assay validation
SAR exploration for cell-permeable scaffolds
Lipophilicity-tuned scaffold vs. parent analog
Cell permeability and LipE profiling in cell-based assays
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